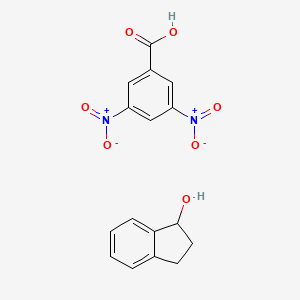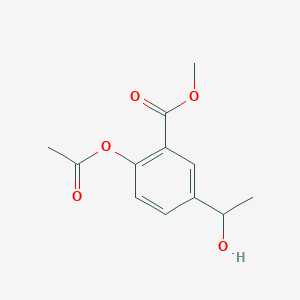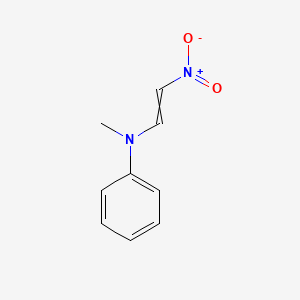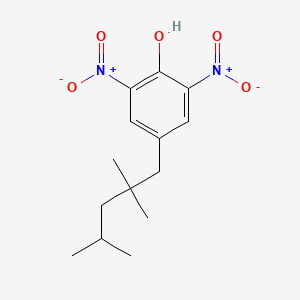![molecular formula C16H24O3S B14585723 Acetic acid, [[3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl]thio]- CAS No. 61151-53-9](/img/structure/B14585723.png)
Acetic acid, [[3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl]thio]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetic acid, [[3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl]thio]- is a chemical compound known for its unique structure and properties It is characterized by the presence of a phenolic group substituted with tert-butyl groups and a thioether linkage to an acetic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, [[3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl]thio]- typically involves the reaction of 3,5-bis(1,1-dimethylethyl)-4-hydroxythiophenol with acetic anhydride. The reaction is carried out under controlled conditions, often in the presence of a catalyst such as pyridine, to facilitate the formation of the thioester bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Acetic acid, [[3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl]thio]- can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The thioether linkage can be reduced to form thiols.
Substitution: The acetic acid moiety can participate in esterification or amidation reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Esterification can be carried out using alcohols and acid catalysts, while amidation involves amines and coupling agents like carbodiimides.
Major Products Formed
Oxidation: Quinones and related derivatives.
Reduction: Thiols and related compounds.
Substitution: Esters and amides of acetic acid.
Applications De Recherche Scientifique
Acetic acid, [[3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl]thio]- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential antioxidant properties due to the presence of the phenolic group.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of polymers, resins, and other materials with specific properties.
Mécanisme D'action
The mechanism of action of acetic acid, [[3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl]thio]- involves its interaction with molecular targets such as enzymes and receptors. The phenolic group can donate hydrogen atoms, acting as an antioxidant, while the thioether linkage can interact with thiol groups in proteins, potentially modulating their activity. These interactions can influence various biochemical pathways, leading to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Acetic acid, [[3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl]methyl]thio]-
- Acetic acid, [[3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl]propyl]thio]-
Uniqueness
Acetic acid, [[3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl]thio]- is unique due to its specific substitution pattern and the presence of both phenolic and thioether functionalities. This combination imparts distinct chemical and biological properties, making it valuable for various applications.
Propriétés
Numéro CAS |
61151-53-9 |
|---|---|
Formule moléculaire |
C16H24O3S |
Poids moléculaire |
296.4 g/mol |
Nom IUPAC |
2-(3,5-ditert-butyl-4-hydroxyphenyl)sulfanylacetic acid |
InChI |
InChI=1S/C16H24O3S/c1-15(2,3)11-7-10(20-9-13(17)18)8-12(14(11)19)16(4,5)6/h7-8,19H,9H2,1-6H3,(H,17,18) |
Clé InChI |
JQTKPQMBPABUJG-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)SCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Benzoic acid, 2-[(1,3-dioxo-3-phenylpropyl)amino]-, decyl ester](/img/structure/B14585647.png)


![1,4-Bis[2-(4-propoxyphenyl)hydrazinylidene]-1,4-dihydronaphthalene-2,3-dione](/img/structure/B14585674.png)

![4-[(Methanesulfonyl)methanesulfonyl]-1,1-dimethylpiperazin-1-ium](/img/structure/B14585696.png)
![3,3'-[Chloro(phenyl)methylene]bis[6-(2-chloroanilino)benzoic acid]](/img/structure/B14585697.png)





![2-[2-(Thiophen-2-YL)ethenyl]-4H-furo[3,2-B]indole](/img/structure/B14585715.png)
